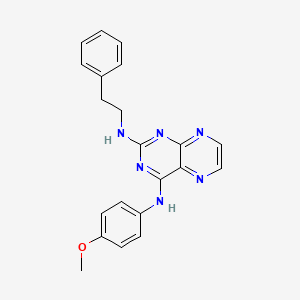

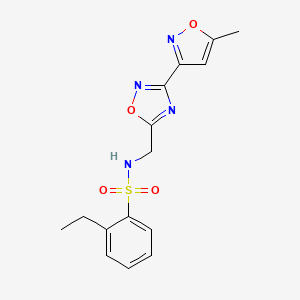

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related aromatic diamines is described in the first paper, where a new triphenylamine-containing aromatic diamine is synthesized through a cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . This method could potentially be adapted for the synthesis of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine by choosing appropriate starting materials and reaction conditions that would lead to the pteridine core with the desired substituents.

Molecular Structure Analysis

The molecular structure of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine would likely exhibit characteristics similar to those of the compounds discussed in the papers. For instance, the presence of a methoxy group as seen in the 2-(methoxymethyl)benzene-1,4-diamine and methoxypyrimidines would suggest potential electron-donating effects that could influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

The second paper provides insights into the reactivity of a related compound, 2-(methoxymethyl)benzene-1,4-diamine, which is the most slowly oxidized in its series and exhibits a faster coupling step with certain aminophenols . This suggests that the methoxy group can have a significant impact on the reactivity of the molecule, which could be relevant for understanding the chemical reactions of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds, such as solubility, thermal stability, and reactivity, are discussed in the papers. The first paper mentions that the synthesized polyamides, which include the triphenylamine-containing aromatic diamine, are amorphous with good solubility in organic solvents and exhibit high thermal stability . The third paper discusses the thermal rearrangement of methoxypyrimidines, which could be relevant for understanding the thermal behavior of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity A study on the synthesis of pyrimidine derivatives, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, reveals significant larvicidal activity against third instar larvae. This research highlights the potential of such compounds in pest control and suggests their further exploration for biological applications (Gorle et al., 2016).

Analytical Characterization of Bioactive Compounds Analytical characterization of N-benzyl-substituted phenethylamines and 5-methoxytryptamines, including derivatives similar to N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine, has been conducted. This study is crucial for understanding the properties of these compounds, which are of interest in medicinal research and for addressing challenges related to newly emerging substances (Brandt et al., 2015).

Corrosion Inhibition Research into Schiff's Bases, including compounds similar to N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine, shows their potential as corrosion inhibitors for mild steel. These findings can contribute to the development of cost-effective and efficient methods for protecting metals from corrosion, especially in industrial applications (Singh & Quraishi, 2016).

Electrochromic Materials Studies on the synthesis of novel triarylamine derivatives for application in optoelectronic devices suggest that compounds structurally related to N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine exhibit promising optical and electrochromic behaviors. These materials could be used in the development of electrochromic devices, indicating a broad range of potential applications in electronics and display technologies (Wu et al., 2019).

Solar Cell Enhancement Research incorporating pyridine-anchor co-adsorbents and ruthenium dyes in dye-sensitized solar cells (DSSCs) highlights the potential to enhance solar cell performance. This study shows that compounds similar to N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine can improve the efficiency of DSSCs, paving the way for advancements in renewable energy technologies (Wei et al., 2015).

Propiedades

IUPAC Name |

4-N-(4-methoxyphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-28-17-9-7-16(8-10-17)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYTSIUJZKSAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)